molecular formula C13H12N2O2 B14805123 4-{[(E)-(5-methylfuran-2-yl)methylidene]amino}benzamide

4-{[(E)-(5-methylfuran-2-yl)methylidene]amino}benzamide

Cat. No.: B14805123
M. Wt: 228.25 g/mol
InChI Key: FCRRFLOGIPEVND-UHFFFAOYSA-N
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Description

4-{[(5-methyl-2-furyl)methylene]amino}benzamide is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring, a benzamide group, and a methylene bridge connecting the two

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(5-methyl-2-furyl)methylene]amino}benzamide typically involves the condensation reaction between 5-methyl-2-furfural and 4-aminobenzamide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the methylene bridge, resulting in the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality 4-{[(5-methyl-2-furyl)methylene]amino}benzamide .

Chemical Reactions Analysis

Types of Reactions

4-{[(5-methyl-2-furyl)methylene]amino}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-{[(5-methyl-2-furyl)methylene]amino}benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[(5-methyl-2-furyl)methylene]amino}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it can interact with cellular pathways to induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(5-methyl-2-furyl)methylene]amino}benzamide is unique due to its specific combination of a furan ring and a benzamide group connected by a methylene bridge. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

4-[(5-methylfuran-2-yl)methylideneamino]benzamide

InChI

InChI=1S/C13H12N2O2/c1-9-2-7-12(17-9)8-15-11-5-3-10(4-6-11)13(14)16/h2-8H,1H3,(H2,14,16)

InChI Key

FCRRFLOGIPEVND-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C=NC2=CC=C(C=C2)C(=O)N

Origin of Product

United States

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